2-Methoxy-1-ethansulfonylchlorid

Übersicht

Beschreibung

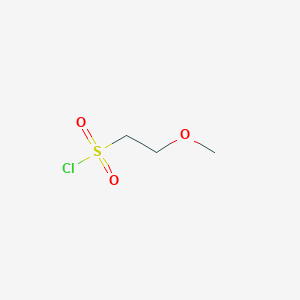

2-Methoxy-1-ethanesulfonyl Chloride is an organic compound with the molecular formula C3H7ClO3S and a molecular weight of 158.60 g/mol . It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a sulfonyl chloride group and a methoxy group, making it a valuable reagent in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-1-ethanesulfonyl Chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments

Wirkmechanismus

Target of Action

Sulfonyl chlorides, in general, are known to be highly reactive and can interact with a variety of biological targets, including proteins and other macromolecules .

Mode of Action

2-Methoxy-1-ethanesulfonyl Chloride is an electrophile, functioning as a source of the “CH3SO2+” synthon . It can react with nucleophiles, such as alcohols, in the presence of a non-nucleophilic base . This interaction results in the formation of methanesulfonates .

Biochemical Pathways

The compound’s reactivity suggests it could potentially influence a variety of biochemical processes, particularly those involving nucleophilic substitution reactions .

Result of Action

Strong acids like this compound can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-1-ethanesulfonyl Chloride. For instance, it should be noted that this compound is reactive towards water, alcohols, and many amines . Furthermore, it should be stored in closed vessels, preferably refrigerated . It is also important to avoid contamination with oxidizing agents as ignition may result .

Biochemische Analyse

Biochemical Properties

2-Methoxy-1-ethanesulfonyl Chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds . These interactions can alter the activity, stability, and function of the target biomolecules, making 2-Methoxy-1-ethanesulfonyl Chloride a valuable tool in biochemical studies.

Cellular Effects

The effects of 2-Methoxy-1-ethanesulfonyl Chloride on cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the sulfonylation of key signaling proteins can disrupt normal signaling cascades, leading to altered cellular responses. Additionally, changes in gene expression induced by 2-Methoxy-1-ethanesulfonyl Chloride can impact various cellular processes, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-Methoxy-1-ethanesulfonyl Chloride exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins, such as amino groups, forming stable sulfonamide bonds . This modification can inhibit or activate enzymes, depending on the specific target and context. Furthermore, the compound can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-1-ethanesulfonyl Chloride can change over time due to its stability and degradation. The compound is relatively stable under inert gas (nitrogen or argon) at 2-8°C . Prolonged exposure to air or moisture can lead to hydrolysis and degradation, reducing its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modify proteins and other biomolecules.

Dosage Effects in Animal Models

The effects of 2-Methoxy-1-ethanesulfonyl Chloride vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical modification without adverse effects.

Metabolic Pathways

2-Methoxy-1-ethanesulfonyl Chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modify enzymes involved in metabolic processes, altering their activity and affecting metabolic flux . Additionally, the compound can influence metabolite levels by modifying proteins that regulate metabolic pathways, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Methoxy-1-ethanesulfonyl Chloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific transporters can facilitate the uptake of the compound into cells, while interactions with binding proteins can sequester it in certain cellular compartments.

Subcellular Localization

The subcellular localization of 2-Methoxy-1-ethanesulfonyl Chloride is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it may be localized to the nucleus to modify transcription factors or to the cytoplasm to interact with signaling proteins. These localization patterns are crucial for the compound’s activity and function in biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methoxy-1-ethanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 2-methoxyethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

CH3OCH2CH2OH+SOCl2→CH3OCH2CH2SO2Cl+HCl+SO2

The reaction typically requires an inert atmosphere and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-Methoxy-1-ethanesulfonyl Chloride often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process generally includes the use of thionyl chloride or sulfuryl chloride as chlorinating agents, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-1-ethanesulfonyl Chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methoxyethanesulfonic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 2-Methoxy-1-ethanesulfonyl Chloride.

Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids are used to enhance reaction rates.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonyl Hydrides: Formed by reduction reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonyl Chloride: Similar in structure but lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

Ethanesulfonyl Chloride: Similar but without the methoxy group, leading to different reactivity and applications.

2-Chloroethanesulfonyl Chloride: Contains a chloro group instead of a methoxy group, resulting in different chemical properties and reactivity.

Uniqueness

2-Methoxy-1-ethanesulfonyl Chloride is unique due to the presence of both a sulfonyl chloride group and a methoxy group. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis. The methoxy group can also provide steric hindrance, influencing the selectivity of reactions .

Biologische Aktivität

2-Methoxy-1-ethanesulfonyl chloride (CAS: 51517-01-2) is an organosulfur compound that has garnered attention in various fields, including medicinal chemistry and industrial applications. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable intermediate in organic synthesis. This article explores the biological activity of 2-methoxy-1-ethanesulfonyl chloride, focusing on its toxicity, potential therapeutic applications, and relevant case studies.

2-Methoxy-1-ethanesulfonyl chloride has the following chemical properties:

- Molecular Formula : C3H7ClO3S

- Molecular Weight : 164.6 g/mol

- Density : Approximately 1.25 g/cm³

- Boiling Point : 150 °C (at 760 mmHg)

- Melting Point : Not well-defined due to its reactive nature

Toxicity and Safety

The compound exhibits significant toxicity upon exposure. It is classified as harmful by inhalation, skin contact, and ingestion. Prolonged exposure may lead to respiratory issues such as reactive airways dysfunction syndrome (RADS), characterized by asthma-like symptoms that can persist long after exposure ceases .

Table 1: Toxicological Data of 2-Methoxy-1-ethanesulfonyl Chloride

| Endpoint | Value | Source |

|---|---|---|

| Acute Toxicity | Harmful | Manufacturer's Safety Data Sheet |

| Skin Irritation | Yes | Manufacturer's Safety Data Sheet |

| Eye Irritation | Yes | Manufacturer's Safety Data Sheet |

| Respiratory Sensitization | Yes | Manufacturer's Safety Data Sheet |

The biological activity of 2-methoxy-1-ethanesulfonyl chloride primarily stems from its ability to act as a sulfonylating agent. It can modify nucleophiles, including amino acids and other biomolecules, potentially leading to altered biological functions. This reactivity underlies its potential use in drug development, particularly in synthesizing compounds with therapeutic properties.

Therapeutic Applications

Recent studies have explored the use of 2-methoxy-1-ethanesulfonyl chloride in developing Janus kinase (JAK) inhibitors. These inhibitors have shown promise in treating inflammatory diseases such as ulcerative colitis and Crohn's disease. The compound acts as a building block in synthesizing more complex molecules that inhibit JAK pathways, which are crucial in mediating inflammatory responses .

Case Studies

Eigenschaften

IUPAC Name |

2-methoxyethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNNNVSEUCJEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541843 | |

| Record name | 2-Methoxyethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51517-01-2 | |

| Record name | 2-Methoxyethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.